molecular formula C6H3BBr2F2O2 B14029209 (3,5-Dibromo-2,6-difluorophenyl)boronic acid

(3,5-Dibromo-2,6-difluorophenyl)boronic acid

Cat. No.: B14029209
M. Wt: 315.70 g/mol
InChI Key: AMXHPSOKCSBKQW-UHFFFAOYSA-N
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Description

(3,5-Dibromo-2,6-difluorophenyl)boronic acid is a boronic acid derivative with the molecular formula C6H3BBr2F2O2 and a molecular weight of 315.7 g/mol . This compound is characterized by the presence of bromine and fluorine atoms on a phenyl ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

The synthesis of (3,5-Dibromo-2,6-difluorophenyl)boronic acid typically involves the bromination and fluorination of phenylboronic acid derivatives. One common method includes the use of bromine and fluorine sources under controlled conditions to achieve the desired substitution pattern on the phenyl ring . Industrial production methods often involve large-scale bromination and fluorination reactions, followed by purification steps to isolate the target compound with high purity.

Chemical Reactions Analysis

(3,5-Dibromo-2,6-difluorophenyl)boronic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions include biaryl compounds, boronic esters, and substituted phenyl derivatives.

Scientific Research Applications

(3,5-Dibromo-2,6-difluorophenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3,5-Dibromo-2,6-difluorophenyl)boronic acid primarily involves its ability to form covalent bonds with other molecules through its boronic acid group. This reactivity is exploited in various coupling reactions, where the boronic acid group interacts with electrophilic species to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

(3,5-Dibromo-2,6-difluorophenyl)boronic acid can be compared with other similar boronic acid derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a versatile reagent in various chemical transformations.

Properties

Molecular Formula

C6H3BBr2F2O2

Molecular Weight

315.70 g/mol

IUPAC Name

(3,5-dibromo-2,6-difluorophenyl)boronic acid

InChI

InChI=1S/C6H3BBr2F2O2/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1,12-13H

InChI Key

AMXHPSOKCSBKQW-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=CC(=C1F)Br)Br)F)(O)O

Origin of Product

United States

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